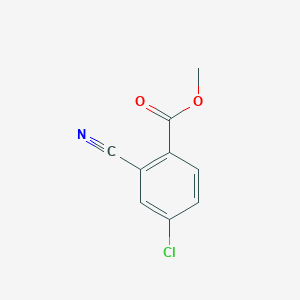

Methyl 4-chloro-2-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAWTBOCEPQPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434486 | |

| Record name | Methyl 4-chloro-2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58331-97-8 | |

| Record name | Benzoic acid, 4-chloro-2-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58331-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-chloro-2-cyanobenzoate (CAS No. 58331-97-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-2-cyanobenzoate, with the Chemical Abstracts Service (CAS) number 58331-97-8 , is a highly functionalized aromatic compound that serves as a pivotal intermediate in various domains of chemical synthesis.[1] Its unique substitution pattern, featuring a methyl ester, a chloro group, and a cyano group, imparts a versatile reactivity profile, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its reactivity, and key applications with a focus on its emerging role in biocatalysis and as a scaffold for compounds with therapeutic potential.

Compound Identification and Properties

This compound is systematically named this compound.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 58331-97-8 | [1] |

| Molecular Formula | C₉H₆ClNO₂ | [1] |

| Molecular Weight | 195.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzoic acid, 4-chloro-2-cyano-, methyl ester | [1] |

| Appearance | Solid | |

| Melting Point | 115-117 °C | |

| Boiling Point | 305.8 °C at 760 mmHg (predicted) | [1] |

| Solubility | Moderately soluble in organic solvents.[1] | [1] |

The presence of both electron-withdrawing chloro and cyano groups influences the electron density of the aromatic ring, making the compound susceptible to a range of chemical transformations.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through several routes, with one of the most common being the esterification of 4-chloro-2-cyanobenzoic acid.[1] The following protocol is a representative example of a Fischer-Speier esterification. The rationale behind this choice of reaction is its reliability and the use of readily available and cost-effective reagents. The use of a strong acid catalyst is crucial to protonate the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. An excess of methanol is employed to shift the reaction equilibrium towards the product side, maximizing the yield.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-cyanobenzoate

Introduction

Methyl 4-chloro-2-cyanobenzoate is a key chemical intermediate with the molecular formula C₉H₆ClNO₂.[1] Its structure, featuring a benzoate core with chloro and cyano substituents, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The strategic placement of the electron-withdrawing chloro and cyano groups on the aromatic ring imparts unique reactivity, allowing for diverse chemical transformations.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles and practical experimental considerations for researchers and professionals in drug development and chemical synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, primarily centered around the formation of the cyano group and the esterification of the carboxylic acid. The choice of pathway often depends on the availability and cost of starting materials, desired scale of production, and functional group tolerance.

Two predominant strategies will be discussed in detail:

-

Sandmeyer Reaction followed by Esterification: This classical approach involves the diazotization of an amino group, followed by cyanation and subsequent esterification.

-

Palladium-Catalyzed Cyanation: A more modern approach that leverages the efficiency and functional group tolerance of transition-metal catalysis to introduce the cyano group onto a pre-existing aromatic ring.

Pathway 1: Sandmeyer Reaction and Subsequent Esterification

This pathway is a robust and well-established method for the synthesis of aryl nitriles.[2][3] It begins with an appropriately substituted aniline, which is converted to a diazonium salt and then reacted with a cyanide source, typically in the presence of a copper catalyst.[2][4]

Logical Framework for Pathway 1

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Step-by-Step Experimental Protocol

Part A: Synthesis of 4-Chloro-2-cyanobenzoic Acid via Sandmeyer Reaction

-

Diazotization:

-

In a reaction vessel maintained at 0-5 °C, dissolve 2-amino-4-chlorobenzoic acid in a suitable aqueous acid, such as hydrochloric acid.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring. The temperature must be strictly controlled to prevent the decomposition of the resulting diazonium salt.[4] The completion of diazotization can be tested using starch-iodide paper.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) will be observed.[2]

-

After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred for several hours to ensure complete reaction.

-

-

Work-up and Isolation:

-

The reaction mixture is then quenched, often by adding it to water or a basic solution to neutralize the excess acid.

-

The crude 4-chloro-2-cyanobenzoic acid is then isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

-

Part B: Esterification of 4-Chloro-2-cyanobenzoic Acid

-

Reaction Setup:

-

In a round-bottom flask, suspend 4-chloro-2-cyanobenzoic acid in an excess of methanol, which acts as both the reactant and solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

-

Reaction Conditions:

-

The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be performed by column chromatography or recrystallization.

-

Causality Behind Experimental Choices

-

Low Temperature for Diazotization: Aryl diazonium salts are generally unstable at higher temperatures and can decompose.[4] Maintaining a low temperature (0-5 °C) is critical for maximizing the yield of the diazonium salt intermediate.

-

Copper(I) Cyanide Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] Copper(I) facilitates the single-electron transfer required to generate the aryl radical from the diazonium salt, which then reacts with the cyanide.[2]

-

Acid Catalyst in Esterification: The esterification of a carboxylic acid with an alcohol is an equilibrium process. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5] Using an excess of the alcohol helps to shift the equilibrium towards the product side.[5]

Pathway 2: Palladium-Catalyzed Cyanation

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. Palladium-catalyzed cyanation offers a powerful and versatile alternative to the traditional Sandmeyer reaction for the synthesis of aryl nitriles, often with higher yields and broader functional group tolerance.[6][7]

Logical Framework for Pathway 2

References

- 1. Buy this compound | 58331-97-8 [smolecule.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-2-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-cyanobenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a methyl ester, a chloro group, and a cyano group on a benzene ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Understanding its fundamental physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination and interpretation of the underlying principles.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical identifiers of a compound is the bedrock of its application in scientific research. These properties dictate its behavior in various chemical and physical environments.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 58331-97-8 | [1] |

| Molecular Formula | C₉H₆ClNO₂ | [1][2] |

| Molecular Weight | 195.60 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 115-117 °C | [2] |

| Boiling Point | 305.8 °C (Predicted) | [2] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, acetone). Limited solubility in non-polar solvents (e.g., hexane, toluene). | [1] |

Structural Elucidation and Spectroscopic Data

The precise arrangement of atoms and functional groups within a molecule is definitively established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. While specific experimental spectra for this compound are not publicly available in comprehensive detail, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will show a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene ring. The methyl group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule. One would expect to observe signals for the carbonyl carbon of the ester, the cyano carbon, the aromatic carbons (with varying chemical shifts due to the different substituents), and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Key expected absorptions for this compound include:

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1720-1740 cm⁻¹.

-

C-O stretch (ester): A strong peak in the 1250-1300 cm⁻¹ region.

-

C-Cl stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (195.60). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Experimental Protocols for Physical Property Determination

The following section details the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point and then increased slowly (1-2 °C per minute) to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.

Figure 1: Workflow for Melting Point Determination.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. "Like dissolves like" is the guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the selected solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

Observation: The solubility is assessed visually. If the solid completely dissolves, it is deemed "soluble." If some solid remains, it is "partially soluble" or "insoluble." For quantitative measurements, the undissolved solid can be filtered, dried, and weighed.

Figure 2: Workflow for Solubility Assessment.

Spectroscopic Analysis Protocols

Principle: Each spectroscopic technique relies on the interaction of electromagnetic radiation with the sample to generate a unique spectrum that provides structural information.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is then recorded.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Figure 3: General Workflows for Spectroscopic Analyses.

Conclusion

The physical properties of this compound outlined in this guide provide a foundational understanding for its handling, reaction optimization, and purification. The combination of its solid-state nature, defined melting point, and characteristic solubility profile, along with its unique spectroscopic fingerprints, allows for its unambiguous identification and quality control. The provided experimental protocols offer standardized approaches for the verification of these properties, ensuring reproducibility and reliability in research and development settings. As a key building block in the synthesis of novel compounds, a thorough grasp of these fundamental characteristics is indispensable for any scientist working with this versatile molecule.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chlorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). METHYL 4-CYANOBENZOATE. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Tetrahedron Letters, Vol. 38, No. 47, pp. 8177-8180, 1997. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-2-cyanobenzoate. Retrieved from [Link]

-

Journal of the American Chemical Society. (1954). Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]

-

Pharmacy Education. (n.d.). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Retrieved from [Link]

Sources

solubility of Methyl 4-chloro-2-cyanobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-chloro-2-cyanobenzoate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its solubility characteristics in various organic solvents are critical for reaction kinetics, purification processes like crystallization, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile based on its molecular structure, and a detailed, field-proven experimental protocol for determining its solubility with high accuracy. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of handling this compound.

Introduction: The Significance of this compound

This compound (CAS No. 58331-97-8) is an aromatic compound with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol .[1] Its structure, featuring a benzoate ester with chloro and cyano substituents on the aromatic ring, makes it a versatile building block in organic synthesis.[1] The presence of these functional groups creates both electrophilic and nucleophilic sites, enabling a variety of chemical transformations such as nucleophilic substitution and reduction.[1]

In the pharmaceutical and agrochemical industries, intermediates like this compound are fundamental.[1][2] The ability to effectively dissolve, react, and subsequently crystallize such compounds is paramount for achieving high yield and purity in the final active ingredient. Understanding its solubility is not merely an academic exercise; it is a critical parameter that influences process design, scalability, and economic viability.[3]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution equals the rate of precipitation.[4] This equilibrium is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent. The molecular structure of this compound provides clear indicators of its expected solubility behavior.

Molecular Structure Analysis:

-

Polar Moieties: The molecule possesses a polar ester group (-COOCH₃) and a highly polar cyano group (-C≡N). These groups can participate in dipole-dipole interactions.

-

Halogen Substituent: The chlorine atom (-Cl) is an electron-withdrawing group that contributes to the overall polarity and can engage in halogen bonding.

-

Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic.

Thermodynamic Considerations: The process of dissolution involves two main energy changes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released when solute-solvent interactions are formed.[5] For this compound, a crystalline solid, the lattice energy of the crystal must be overcome by the solvation energy for dissolution to occur.[5]

Predicted Solubility Profile

While explicit quantitative solubility data is not widely available in the literature, a reliable qualitative profile can be inferred from the compound's structure.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High | These solvents have strong dipoles that can effectively interact with the polar ester and cyano groups of the solute. The absence of acidic protons prevents unwanted reactions, making them excellent solvents for dissolving such compounds.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors and acceptors. While they can solvate the polar groups, the energy required to break the solvent's own hydrogen-bonding network may limit solubility compared to aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity of these solvents is sufficient to interact with the solute. DCM is often an effective solvent for a wide range of organic compounds and is a good candidate for dissolving this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than ketones or alcohols. THF, being more polar than diethyl ether, is expected to be a better solvent. Solubility will likely be limited but sufficient for some reaction conditions. |

| Aromatic Non-Polar | Toluene, Benzene | Low | The primary interactions here would be π-stacking with the solute's benzene ring. However, these solvents lack the polarity to effectively solvate the cyano and ester groups, leading to poor overall solubility.[1] |

| Aliphatic Non-Polar | Hexane, Heptane | Insoluble | These solvents only exhibit weak van der Waals forces and cannot overcome the strong intermolecular forces (crystal lattice energy) of the polar solute.[1] |

Experimental Protocol for Solubility Determination

This section provides a robust, gravimetric method for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled shaker or stirring plate with heating capabilities

-

Calibrated thermometer or temperature probe

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum oven for drying

Step-by-Step Methodology

-

Preparation:

-

Label a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial. An excess is critical to ensure a saturated solution is formed.

-

-

Solvent Addition:

-

Accurately add a known volume or mass of the chosen solvent to each vial containing the solid.[6] For example, add 2.00 mL of solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). Constant agitation is necessary to ensure equilibrium is reached.[4] The time can be determined by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrated, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. Avoid disturbing the solid at the bottom.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed collection vial. Record the exact mass of the empty vial (M_vial).

-

-

Solvent Evaporation:

-

Place the collection vials in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). A vacuum oven is preferred to allow for lower temperatures.

-

Evaporate the solvent completely until a constant mass of the dried solid is achieved.

-

-

Calculation of Solubility:

-

Weigh the collection vial containing the dried solute (M_total).

-

Calculate the mass of the dissolved solid (M_solute) = M_total - M_vial.

-

Solubility is typically expressed in g/100 mL or mg/mL. If a volume (V_sample) of the saturated solution was taken:

-

Solubility (mg/mL) = M_solute (mg) / V_sample (mL)

-

-

Diagram of Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

- Smolecule. (2023, August 15).

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. [Link]

- EXPERIMENT 1 DETERMIN

-

Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. [Link]

-

Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

-

ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

PubChem. (n.d.). Methyl 4-cyanobenzoate. National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

Peter Huber Kältemaschinenbau AG. (n.d.). Solubility determination and crystallization. [Link]

-

Avdeef, A., Tsinman, O., & Tsinman, K. (2020). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. [Link]

-

Thomsen, K., & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

-

G. Krishnamurthy, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to Methyl 4-chloro-2-cyanobenzoate: From Discovery to Modern Synthetic Applications

Abstract

Methyl 4-chloro-2-cyanobenzoate, a key building block in organic synthesis, holds a significant position in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and current applications. We will delve into the fundamental chemical principles underpinning its synthesis, provide detailed experimental protocols, and explore its role as a versatile intermediate in the creation of complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both historical context and practical, field-proven insights.

Introduction: The Emergence of a Versatile Synthetic Intermediate

This compound (CAS Number: 58331-97-8) is a polysubstituted benzene derivative featuring a methyl ester, a chloro group, and a cyano group.[1] This specific arrangement of functional groups imparts unique reactivity, making it a valuable precursor in a multitude of synthetic pathways.[2] Its journey from a laboratory curiosity to a commercially available building block is intertwined with the development of fundamental organic reactions and the increasing demand for complex, functionalized aromatic compounds in various industries.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its conceptualization and synthesis are rooted in the well-established principles of aromatic chemistry. The strategic placement of the chloro and cyano substituents on the benzoate ring allows for selective transformations, a critical feature for medicinal chemists and process developers. The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methyl ester provides a readily modifiable handle for further synthetic elaborations.

This guide will illuminate the historical context of its synthesis, which is intrinsically linked to the development of powerful synthetic tools such as the Sandmeyer reaction, and provide a detailed, practical guide to its preparation and application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO₂ | [1] |

| Molecular Weight | 195.60 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 115-117 °C | [3] |

| Boiling Point | 305.8 °C at 760 mmHg | [3] |

| CAS Number | 58331-97-8 | [1] |

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific spectra are proprietary to various suppliers, the expected characteristic signals are well-established based on its structure.

Historical Synthesis: The Pivotal Role of the Sandmeyer Reaction

The synthesis of this compound is a classic example of multi-step aromatic chemistry. The most logical and historically significant route involves the introduction of the cyano group via the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884.[4] This reaction provides a reliable method for the conversion of an aryl diazonium salt, derived from a primary aromatic amine, into an aryl cyanide.[5]

The likely synthetic pathway to this compound, therefore, originates from a readily available precursor, 2-amino-4-chlorobenzoic acid. The historical development of this synthesis can be broken down into three key stages:

-

Preparation of the Precursor: The synthesis of the starting material, 2-amino-4-chlorobenzoic acid, is itself a multi-step process, often starting from even simpler aromatic compounds.

-

Esterification: The carboxylic acid functionality of 2-amino-4-chlorobenzoic acid is protected as a methyl ester. This step is crucial to prevent unwanted side reactions during the subsequent diazotization and cyanation steps.

-

Diazotization and Sandmeyer Cyanation: The amino group of the methyl 2-amino-4-chlorobenzoate is converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.

The following diagram illustrates the logical flow of this historically informed synthetic strategy.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols: A Modern Approach

The following protocols are based on established chemical principles and represent a reliable methodology for the laboratory-scale synthesis of this compound.

Step 1: Esterification of 2-Amino-4-chlorobenzoic Acid

The Fischer-Speier esterification is a classic and effective method for this transformation.[6]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-chlorobenzoic acid (1 equivalent) in methanol (10-20 equivalents). The methanol serves as both the reactant and the solvent.

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring. An exothermic reaction will occur, and the starting material may initially precipitate as its sulfate salt.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-amino-4-chlorobenzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ester.

Step 2: Diazotization and Sandmeyer Cyanation of Methyl 2-Amino-4-chlorobenzoate

This two-part, one-pot procedure is the crux of the synthesis.

Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 2-amino-4-chlorobenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours to ensure complete reaction.

-

Cool the mixture to room temperature and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

-

Modern Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules with diverse biological activities.[2]

-

Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.[2] The presence of multiple reactive sites allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.

-

Agrochemicals: The inherent biological activity of molecules derived from this intermediate makes it a valuable building block in the development of novel pesticides and herbicides.[2]

-

Materials Science: The functional groups present in this compound make it a candidate for incorporation into polymers and other advanced materials, potentially imparting unique properties.[2]

The following diagram illustrates the central role of this compound as a versatile building block.

Caption: Applications of this compound.

Conclusion

This compound, while not having a single, celebrated moment of discovery, represents the culmination of decades of progress in synthetic organic chemistry. Its preparation, rooted in the classic and robust Sandmeyer reaction, showcases the power of fundamental transformations in constructing complex molecular architectures. As a versatile intermediate, it continues to play a vital role in the innovation pipelines of the pharmaceutical, agrochemical, and materials science industries. This guide has provided a comprehensive overview of its historical context, practical synthesis, and diverse applications, underscoring its enduring importance as a key building block for scientific advancement.

References

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

CP Lab Safety. This compound, min 95%, 250 mg. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

- Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

GSRS. METHYL 2-AMINO-4-CHLOROBENZOATE. Available at: [Link]

- Google Patents. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.

-

LookChem. methyl 4-chlorobenzoate - 1126-46-1, C8H7ClO2, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

-

European Patent Office. EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. Available at: [Link]

-

NIST WebBook. 2-Chlorobenzoic acid, 4-cyanophenyl ester. Available at: [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-cyanobenzoate

This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 4-chloro-2-cyanobenzoate (CAS Number: 58331-97-8), a substituted benzoate ester of interest in pharmaceutical and chemical synthesis.[1] By leveraging established principles of spectroscopic interpretation and comparative data from analogous structures, this document serves as a robust resource for researchers, scientists, and drug development professionals. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive picture of the molecule's structural identity.

Molecular Structure and Analytical Overview

This compound possesses a benzene ring substituted with three key functional groups: a methyl ester, a chloro group, and a cyano group.[1] The relative positions of these groups (a 1,2,4-substitution pattern) create a unique electronic environment that is reflected in its spectroscopic fingerprint. Understanding this structure is paramount to interpreting the data that follows.

The molecular formula is C₉H₆ClNO₂, with a molecular weight of approximately 195.60 g/mol .[1] Spectroscopic analysis is essential for confirming this structure, verifying purity, and elucidating the electronic interactions between the substituents.[2]

Caption: Standard workflow for acquiring an NMR spectrum. [2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. [2]The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ester, and chloro-aromatic moieties.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2220 - 2240 | C≡N (Nitrile) Stretch | Strong, Sharp |

| 1720 - 1740 | C=O (Ester) Stretch | Strong |

| 1600, 1480 | Aromatic C=C Stretch | Medium |

| 1250 - 1300 | C-O (Ester) Stretch | Strong |

| 1000 - 1100 | C-Cl Stretch | Medium to Strong |

Rationale for Predictions:

-

C≡N Stretch: The nitrile group gives a very characteristic sharp peak in the 2220-2240 cm⁻¹ region. [2]* C=O Stretch: The ester carbonyl group will produce a strong absorption band around 1720-1740 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. [3]* C-O and C-Cl Stretches: The single bonds of the ester and the chloro-substituent will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Predicted Mass Spectrum

For this compound, the molecular ion peak is a key feature. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks:

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ (with ³⁵Cl) | 195 | ~100% |

| [M+2]⁺ (with ³⁷Cl) | 197 | ~33% |

| [M+H]⁺ | 196.016 | - |

| [M+Na]⁺ | 217.998 | - |

(Predicted adduct m/z values from PubChemLite) [4]

Predicted Fragmentation Pattern

Electron impact (EI) ionization will likely cause the molecule to fragment in predictable ways. Key fragmentation pathways include the loss of the methoxy group or the entire methyl ester group.

Caption: Predicted major fragmentation pathways for this compound.

Rationale for Predictions:

-

Loss of Methoxy Radical: Cleavage of the O-CH₃ bond is a common fragmentation pathway for methyl esters, leading to an acylium ion at m/z 164/166. [5]* Loss of Ester Group: Loss of the entire carbomethoxy group (•COOCH₃) would result in a fragment at m/z 136/138.

-

Further Fragmentation: Subsequent loss of the cyano group or chlorine atom from these primary fragments can also occur. The presence of a prominent aromatic ring often leads to a stable molecular ion. [5][6]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The expected NMR, IR, and MS data, derived from fundamental principles and comparative analysis, offer a comprehensive toolkit for the structural verification and characterization of this compound. Researchers can use this information to confirm the identity and purity of synthesized material, ensuring the integrity of their scientific endeavors.

References

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243. Available from: [Link]

-

ResearchGate. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Available from: [Link]

-

PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available from: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Available from: [Link]

-

ACS Publications. (2022). Centimeter-Wave Rotational Spectroscopy of Ethynylbenzonitriles: Structural Analysis and Astronomical Search. The Journal of Physical Chemistry A. Available from: [Link]

-

Astronomy & Astrophysics. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Available from: [Link]

-

DSpace@MIT. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Available from: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Available from: [Link]

-

The Royal Society of Chemistry. (2016). Supplementary Information. Available from: [Link]

-

PubChem. Methyl 4-cyanobenzoate. Available from: [Link]

-

INIS-IAEA. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. Available from: [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link]

-

University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

-

PubChem. Methyl 4-chlorobenzoate. Available from: [Link]

-

University of Prince Edward Island. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available from: [Link]

-

PubChemLite. This compound (C9H6ClNO2). Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Technology Networks. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. Available from: [Link]

Sources

- 1. Buy this compound | 58331-97-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

- 4. PubChemLite - this compound (C9H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Potential Biological Activity of Methyl 4-chloro-2-cyanobenzoate

This guide provides a comprehensive technical overview of methyl 4-chloro-2-cyanobenzoate, with a focus on its potential biological activities and the experimental frameworks required for their investigation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known information with proven methodologies to facilitate further research and application.

Introduction and Chemical Profile

This compound is a halogenated aromatic nitrile with the chemical formula C₉H₆ClNO₂.[1][2] Its structure, featuring a chlorinated benzene ring substituted with a cyano group and a methyl ester, makes it a versatile intermediate in organic synthesis.[1][3] While primarily utilized as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals, its intrinsic chemical features suggest the potential for direct biological activity.[1] The presence of a chlorine atom and a cyano group on the benzoate ring can influence its electronic properties, lipophilicity, and ability to interact with biological macromolecules.[1]

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₂ | [1][2] |

| Molecular Weight | 195.60 g/mol | [1] |

| CAS Number | 58331-97-8 | [2][4] |

| Appearance | Typically a crystalline solid | [3] |

| Solubility | Soluble in organic solvents, poorly soluble in water | [3] |

Potential Biological Activities and Mechanistic Hypotheses

While extensive biological data for this compound is not widely published, its structural motifs are present in compounds with known biological activities. This allows us to hypothesize potential areas for investigation.

Antimicrobial and Antifungal Activity

The presence of a halogenated aromatic ring is a common feature in many antimicrobial agents.[5] The chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. Furthermore, the cyano group can interact with microbial enzymes or other cellular targets. Research has indicated that this compound has been studied for its potential antimicrobial properties.[1]

Hypothesized Mechanism of Action: The antimicrobial effect could arise from the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The electrophilic nature of the cyano group could lead to covalent modification of key microbial proteins.

Anti-inflammatory Effects

Some benzoate derivatives have demonstrated anti-inflammatory properties. This activity is often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The potential for this compound to exhibit anti-inflammatory effects has been noted.[1]

Hypothesized Mechanism of Action: this compound could potentially act as a competitive or non-competitive inhibitor of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

Enzyme Inhibition

The chemical structure of this compound makes it a candidate for interacting with the active sites of various enzymes.[1] The cyano and ester groups can participate in hydrogen bonding and other non-covalent interactions, while the chlorinated ring can form hydrophobic interactions.

Hypothesized Targets:

-

Proteases: The cyano group can act as a "warhead" for covalent inhibition of cysteine proteases.

-

Kinases: Many kinase inhibitors feature substituted aromatic rings.

-

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are important targets in neurodegenerative diseases, and various small molecules can inhibit their activity.[6]

Experimental Protocols for Biological Evaluation

To systematically investigate the potential biological activities of this compound, a series of well-established in vitro assays are recommended.

Workflow for Preliminary Biological Screening

Caption: A generalized workflow for the initial biological evaluation of a test compound.

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.

Materials:

-

This compound (stock solution in DMSO)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (medium only)

-

Resazurin sodium salt solution (for viability assessment)

Procedure:

-

Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents visible growth (i.e., the well remains blue).

Detailed Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on Ellman's method, measures the inhibition of AChE activity.

Materials:

-

This compound (stock solution in DMSO)

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plate

-

Positive control (e.g., donepezil)

Procedure:

-

In the wells of the microtiter plate, add phosphate buffer, DTNB solution, and varying concentrations of this compound.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Application in Biotransformation

An interesting application of this compound is in the chemoselective biotransformation of nitriles. It has been used as a substrate for the nitrile hydratase activity of Rhodococcus equi A4.[1] This process allows for the selective conversion of the nitrile group into other valuable functional groups under mild, environmentally friendly conditions.[1]

Caption: The role of this compound in biotransformation.

Conclusion and Future Directions

This compound is a chemical intermediate with potential for underexplored biological activities. Based on its structural features, antimicrobial, anti-inflammatory, and enzyme inhibitory properties are plausible areas for investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential activities. Future research should focus on performing these in vitro assays to generate empirical data. Positive hits can then be further investigated through more complex cellular models and in vivo studies to elucidate mechanisms of action and assess therapeutic potential. The unique chemical reactivity of this compound also warrants further exploration in the field of biotransformation and as a scaffold for the synthesis of novel bioactive molecules.

References

- Smolecule. (2023, August 15).

- EvitaChem.

- ChemicalBook.

- Sigma-Aldrich.

- PubChem - NIH.

- PubChem.

- Panico, S., Villa, A., Simonetti, N., Porretta, G. C., & Scalzo, M. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs Under Experimental and Clinical Research, 16(4), 181–186.

- Perz, M., & Kostrzewa-Susłow, E. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.

- PubChem - NIH.

- PubChem.

- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.

- ChemicalBook.

- ChemicalBook.

Sources

- 1. Buy this compound | 58331-97-8 [smolecule.com]

- 2. This compound CAS#: 58331-97-8 [amp.chemicalbook.com]

- 3. Buy Methyl 2-amino-4-chloro-5-cyanobenzoate (EVT-12232274) [evitachem.com]

- 4. This compound | 58331-97-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

commercial suppliers of Methyl 4-chloro-2-cyanobenzoate

An In-Depth Technical Guide to the Commercial Landscape of Methyl 4-chloro-2-cyanobenzoate for Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its commercial availability, quality assessment, and safe integration into research workflows. As a critical building block in medicinal chemistry and materials science, understanding the nuances of sourcing and validating this compound is paramount to achieving reliable and reproducible experimental outcomes.

Compound Profile: this compound

This compound (CAS No. 58331-97-8) is a substituted benzoate ester featuring a strategically positioned chlorine atom and a cyano group on the aromatic ring.[1] This specific arrangement of electron-withdrawing groups confers distinct chemical reactivity, making it a valuable intermediate for synthesizing more complex molecules.[1]

Chemical Identity:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₆ClNO₂[1]

-

Molecular Weight: 195.60 g/mol [1]

-

Structure: The molecule consists of a benzene ring with a methyl ester group at position 1, a cyano group at position 2, and a chlorine atom at position 4.[1]

Its properties make it a versatile reagent. The chlorine atom can undergo nucleophilic substitution, while the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, opening pathways to diverse derivatives.[1] These characteristics underpin its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Commercial Supplier Landscape

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of experimental success. The market for this compound includes a range of suppliers, from large chemical houses to specialized boutique firms. The choice of supplier should be guided by factors beyond price, including purity guarantees, available analytical data, batch-to-batch consistency, and intended use (e.g., early-stage research vs. scale-up).

It is crucial for researchers to recognize that many suppliers list this chemical for research and development purposes only, not for medical or direct consumer use.[3]

| Supplier/Brand | Typical Purity | Common Pack Sizes | Notes |

| Fluorochem | ≥95.0% | 100mg, 250mg, 1g, 5g | Often available through distributors like CymitQuimica.[4] |

| CP Lab Safety | min 95% | 250 mg | Explicitly states products are for professional manufacturing or research use only.[3] |

| Various Suppliers on Molbase | 95% - 98% | 2g, 5g, 10g, 1kg | A platform listing multiple, primarily China-based, suppliers. Lead times and verification may vary.[5] |

| BLD Pharm | Not specified | Custom | Lists Methyl 4-chloro-3-cyanobenzoate, a related isomer, indicating a portfolio in cyanobenzoate derivatives.[6] |

This table is representative and not exhaustive. Researchers should conduct their own due diligence.

Recommended Workflow: From Procurement to Use

A systematic approach to sourcing and validating chemical reagents is essential for ensuring experimental integrity. The following workflow outlines a self-validating system for incorporating this compound into your research.

Analytical Validation: Confirming Identity and Purity

Independent verification of a supplied chemical's identity and purity is a cornerstone of good laboratory practice. Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient, as degradation can occur during shipping or storage.

| Analytical Method | Purpose | Key Considerations |

| ¹H and ¹³C NMR | Structural Confirmation & Purity Estimate | Provides unambiguous structural verification. Integration of ¹H NMR peaks against a certified internal standard (qNMR) can yield a highly accurate purity value.[7] |

| LC-MS | Purity Assessment & Impurity ID | HPLC separates the main compound from impurities, while MS provides molecular weight confirmation for each peak. Ideal for detecting non-volatile impurities. |

| GC-MS | Purity Assessment & Volatile Impurity ID | Best suited for volatile compounds. While this compound is a solid, GC-MS can identify volatile impurities from the synthesis or residual solvents.[8] |

| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., C≡N stretch, C=O stretch of the ester).[9] |

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

This protocol describes the preparation of a sample for routine identity confirmation.

-

Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the NMR tube. The choice of solvent is critical; the compound must be fully soluble.[1]

-

Dissolution: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief sonication may aid dissolution.

-

Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Data Interpretation: Process the spectrum and compare the observed chemical shifts, multiplicities, and integrations with established reference data to confirm the structure.[10][11]

Synthesis and Potential Impurities

Understanding the synthetic origin of this compound provides insight into potential process-related impurities. Common synthetic strategies may involve the esterification of the corresponding carboxylic acid or transformations starting from related substituted benzonitriles.[1][12] A generalized pathway could involve the cyanation of a halogenated precursor followed by esterification.

Causality of Impurities: Incomplete reactions could leave starting materials or intermediates (like 4-chloro-2-cyanobenzoic acid). Side reactions could produce isomeric impurities. The esterification step could leave residual methanol or acid catalyst. A robust analytical QC program, particularly using HPLC, is designed to detect these potential contaminants.

Safe Handling and Storage Protocols

This compound, as a cyano-containing aromatic compound, requires strict adherence to safety protocols. The cyano group imparts toxicity, and the compound should be handled with care.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[13]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[14]

-

Body Protection: A lab coat must be worn. Ensure it is fully buttoned.[15]

-

Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[13][14]

Storage and Handling Guidelines

Proper storage is crucial to maintain the compound's integrity and ensure laboratory safety.

| Parameter | Guideline | Rationale |

| Location | Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[14][16] | Prevents thermal degradation and potential hazardous reactions. |

| Segregation | Store separately from strong oxidizing agents, strong acids, and strong bases.[16][17] | Avoids inadvertent and potentially violent chemical reactions. Cyanides must be kept separate from acids to prevent the generation of highly toxic hydrogen cyanide gas.[14] |

| Containers | Keep containers tightly closed.[16] | Prevents contamination and potential reaction with atmospheric moisture. |

| Spills | Have an appropriate spill kit ready. For dry spills, avoid generating dust. Absorb liquid spills with inert material.[14] | Ensures rapid and safe response to accidental releases. |

Conclusion

This compound is an indispensable tool for the modern chemist. However, its effective use is directly tied to the diligence applied in its procurement and validation. By implementing a robust workflow that includes careful supplier selection, independent analytical verification, and strict adherence to safety protocols, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

- Current time information in CN. (n.d.). Google.

-

Supporting Information. (n.d.). Retrieved December 31, 2025, from [Link]

-

This compound, min 95%, 250 mg. (n.d.). CP Lab Safety. Retrieved December 31, 2025, from [Link]

-

Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved December 31, 2025, from [Link]

-

Comprehensive Guide to Cyanogen (C₂N₂): Usage, Safety Measures, and Potential Hazards. (n.d.). CloudSDS. Retrieved December 31, 2025, from [Link]

-

SAFETY DATA SHEET. (2014, February 27). NIST. Retrieved December 31, 2025, from [Link]

-

Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791. (n.d.). PubChem - NIH. Retrieved December 31, 2025, from [Link]

-

Methyl 4-cyanobenzoate - SAFETY DATA SHEET. (2011, May 6). Thermo Fisher Scientific. Retrieved December 31, 2025, from [Link]

-

methyl 4-chlorobenzoate. (2025, May 20). LookChem. Retrieved December 31, 2025, from [Link]

-

methyl 3-chloro-4-cyanobenzoate price & availability. (n.d.). MOLBASE. Retrieved December 31, 2025, from [Link]

- Process for producing cyanobenzoic acid derivatives. (1999, September 23). European Patent Office - EP 0989115 A2.

-

Chemical Storage. (n.d.). Environment, Health & Safety - University of Wisconsin–Madison. Retrieved December 31, 2025, from [Link]

-

Chemical Storage Safety Guidance. (n.d.). Health and Safety Service - Loughborough University. Retrieved December 31, 2025, from [Link]

-

Analytical Methods. (n.d.). Retrieved December 31, 2025, from [Link]

-

methyl 4-cyanobenzoate. (n.d.). Chinachemnet. Retrieved December 31, 2025, from [Link]

-

METHYL 4-CYANOBENZOATE. (n.d.). gsrs. Retrieved December 31, 2025, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

-

methyl 2-chloro-4-cyanobenzoate. (n.d.). Guangzhou Zhenhao Trading Co., Ltd. Retrieved December 31, 2025, from [Link]

Sources

- 1. Buy this compound | 58331-97-8 [smolecule.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. methyl 3-chloro-4-cyanobenzoate price & availability - MOLBASE [molbase.com]

- 6. 181282-80-4|Methyl 4-chloro-3-cyanobenzoate|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. env.go.jp [env.go.jp]

- 9. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(58331-97-8) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. fishersci.com [fishersci.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. benchchem.com [benchchem.com]

- 16. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

The Synthetic Versatility of Methyl 4-chloro-2-cyanobenzoate: A Guide to Derivative Synthesis

Introduction: Unlocking the Potential of a Trifunctional Building Block

Methyl 4-chloro-2-cyanobenzoate is a trifunctional aromatic compound that has emerged as a highly versatile starting material in the synthesis of a diverse array of complex organic molecules. Its unique arrangement of a methyl ester, a cyano group, and a reactive chlorine atom on a benzene ring provides orthogonal handles for sequential chemical transformations. This strategic placement of functional groups makes it a valuable precursor in the fields of medicinal chemistry, agrochemicals, and materials science, where it serves as a key intermediate in the synthesis of compounds with significant biological and physical properties.[1]

This technical guide provides an in-depth exploration of the synthetic pathways accessible from this compound. We will delve into the core reactions that leverage its distinct functionalities, offering detailed, field-proven protocols and the underlying chemical principles that govern these transformations. For researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for unlocking the synthetic potential of this valuable building block.

Core Synthetic Transformations

The reactivity of this compound can be primarily categorized into three main types of transformations, each targeting a specific functional group:

-

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-withdrawing nature of the cyano and methyl ester groups activates the aryl chloride towards nucleophilic attack, allowing for the displacement of the chlorine atom.

-